N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H16N2O2S and a molar mass of approximately 300.38 g/mol. This compound features a sulfonohydrazide functional group, which is characterized by the presence of a sulfonyl group (R−S(=O)₂−) attached to a hydrazine derivative. The structure includes a 2,3-dihydro-1H-inden-1-ylidene moiety, which contributes to its unique chemical properties and potential biological activities .
These reactions make N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide a versatile intermediate in organic synthesis.
Research indicates that compounds similar to N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide exhibit significant biological activities, including:
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide generally involves the following steps:
N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide has potential applications in:
Studies on N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide's interactions with biological targets are essential for understanding its mechanism of action. Interaction studies may include:
Several compounds share structural similarities with N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N'-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | Similar indene structure | Contains a methoxy group which enhances solubility. |
| N'-(4-fluoro-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | Fluorinated variant | Increased biological activity due to electronegative fluorine. |
| N'-(2,3-dihydrobenzofuran-5-yli-dene)-4-methylbenzenesulfonohydrazide | Benzofuran derivative | Offers different pharmacological properties due to structural variations. |
These compounds highlight the uniqueness of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide while showcasing its potential applications and biological activities in comparison to related structures.
Mechanochemical synthesis has emerged as a green and efficient method for hydrazone formation. The reaction between 1-indanone derivatives and 4-methylbenzenesulfonohydrazide can be accelerated via ball milling, eliminating solvents and reducing reaction times.
In a vibratory ball mill (e.g., Retsch MM400), stoichiometric equivalents of 2,3-dihydro-1H-inden-1-one and 4-methylbenzenesulfonohydrazide are ground with sodium acetate (1 eq.) and pyrogenic silica (S13) as a solid support. This setup facilitates proton transfer and dehydration, critical for imine bond formation. After three 30-minute milling cycles (total 90 minutes), conversions exceeding 95% are achieved, as confirmed by ^1^H NMR. Planetary ball mills (e.g., Pulverisette 7) further enhance yields to 98% by increasing shear forces.
Table 1: Mechanochemical Optimization Parameters
| Parameter | Vibratory Mill (MM400) | Planetary Mill (P7) |
|---|---|---|
| Milling Time | 90 min (3 × 30 min) | 180 min (6 × 30 min) |
| Additive | Sodium acetate, SiO₂ | Sodium acetate |
| Aldehyde Conversion | 95% | 98% |
| Isolated Yield | 92% | 97% |
The absence of solvent minimizes side reactions, while silica gel acts as a grinding auxiliary, improving reactant contact. This method scales effectively, with multi-gram syntheses reported without yield reduction.
Solid-state melt reactions involve heating equimolar mixtures of 1-indanone and 4-methylbenzenesulfonohydrazide above their melting points (typically 120–140°C). This exothermic process proceeds via a zwitterionic intermediate, as inferred from differential scanning calorimetry (DSC) data.
Optimization studies reveal that adding catalytic acetic acid (0.5 eq.) accelerates imine formation by polarizing the carbonyl group. Reactions complete within 15 minutes at 130°C, yielding 89% pure product after recrystallization from ethanol.
Key Variables in Melt Reactions
Vapor-mediated methods expose solid reactants to acidic vapors (e.g., HCl or acetic acid) in closed systems. The 1-indanone and sulfonohydrazide are layered in a desiccator with a reservoir of glacial acetic acid. Over 48 hours, acid vapor diffuses into the solid matrix, protonating the carbonyl oxygen and activating the nucleophilic attack by the hydrazide.
This technique achieves 85% conversion, with purity >99% after washing with cold hexane. It is particularly suited for acid-sensitive substrates, as the vapor phase avoids direct contact with concentrated acids.
Isotopic labeling elucidates the hydrazone formation mechanism. Using ^2^H-labeled 1-indanone ([^2^H]-1-indanone), NMR studies track deuterium transfer during the rate-limiting dehydration step. Data confirm that the hemiaminal intermediate (RR'C–NH–NHTs) loses a proton from the β-carbon during water elimination.
Table 2: Isotopic Tracers in Mechanistic Analysis
These studies validate the Jencks mechanism, where general acid catalysis facilitates simultaneous proton transfer and nucleophilic attack.
The electronic properties of the indenylidene moiety in n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide significantly influence its biological activity through multiple interconnected mechanisms [9] [12]. The indenylidene framework possesses an extended π-electron system that facilitates electronic communication across the entire molecular scaffold, enabling fine-tuning of frontier molecular orbital energies [8] [15].
Electron-withdrawing groups attached to the indenylidene core enhance binding affinity through electrostatic interactions with target binding sites [12] [27]. These substituents facilitate nucleophilic attack mechanisms by lowering the electron density of the aromatic system, making it more susceptible to interactions with electron-rich regions of protein targets [27]. Conversely, electron-donating groups increase conformational flexibility and target selectivity by promoting van der Waals interactions with hydrophobic binding pockets [12] [26].
The planarity of the indenylidene system proves critical for optimal π-π stacking interactions with aromatic amino acid residues in protein active sites [18] [29]. Computational studies demonstrate that deviations from planarity significantly reduce binding affinity due to decreased geometric complementarity [19] [30]. The rigid framework constrains binding modes while simultaneously providing a stable platform for substituent optimization [18].
Hyperconjugation effects within the indenylidene moiety modulate electronic density distribution across the molecular framework [12]. These effects influence charge distribution patterns that affect binding selectivity and target recognition [12] [43]. Research indicates that inductive effects decay significantly beyond two to three carbon atoms from the substitution site, limiting the electronic influence to proximal regions of the molecule [12] [43].
| Electronic Parameter | Effect on Bioactivity | Mechanistic Basis |
|---|---|---|
| Electron-withdrawing groups | Enhanced binding affinity through electrostatic interactions | Facilitates nucleophilic attack on target binding sites |
| Electron-donating groups | Increased conformational flexibility and target selectivity | Promotes van der Waals interactions with hydrophobic pockets |
| Indenylidene planarity | Critical for optimal π-π stacking interactions | Enables optimal geometric complementarity with protein active sites |
| Conjugation extent | Determines electronic communication across molecular framework | Allows fine-tuning of frontier molecular orbital energies |
| Aromatic stabilization | Influences metabolic stability and membrane permeability | Affects drug-target residence time and binding kinetics |
| Hyperconjugation effects | Modulates electronic density distribution | Influences charge distribution affecting binding selectivity |
| Inductive effects distance decay | Significant up to 2-3 carbon atoms from substitution site | Governs local electronic perturbations in target interactions |
The aromatic stabilization energy of the indenylidene system influences both metabolic stability and membrane permeability characteristics [15] [20]. Higher stabilization energies correlate with increased resistance to metabolic degradation while potentially reducing membrane permeability [15]. This relationship necessitates careful optimization to balance target engagement with pharmacokinetic properties [20].
The sulfonohydrazide moiety of n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide exhibits remarkable conformational flexibility that directly impacts target binding dynamics [13] [21]. Molecular dynamics simulations reveal multiple energetically accessible conformational states, each characterized by distinct binding profiles and target selectivity patterns [13] [36].
The extended conformation represents the lowest energy state and serves as the baseline for comparative analysis [21] [39]. In this configuration, the sulfonohydrazide group adopts a linear arrangement that minimizes intramolecular steric interactions while maintaining moderate binding affinity through hydrophobic contacts [21]. The folded conformation, energetically unfavorable by 2.1 to 3.4 kilocalories per mole, demonstrates enhanced target binding affinity with two to four-fold increases in potency [13] [39].
Hydrogen bonding networks play a pivotal role in stabilizing bioactive conformations [13] [36]. The formation of cooperative hydrogen bonding arrangements between the sulfonohydrazide nitrogen atoms and target protein residues can stabilize otherwise energetically unfavorable conformations by 1.8 to 3.2 kilocalories per mole [36] [39]. These networks significantly enhance binding affinity with five to eight-fold increases in biological activity [36].
| Conformational State | Energy Difference (kcal/mol) | Target Binding Affinity | Key Interactions |
|---|---|---|---|
| Extended conformation | 0.0 (reference) | Moderate (baseline) | Hydrophobic contacts, minimal hydrogen bonding |
| Folded conformation | +2.1 to +3.4 | Enhanced (2-4 fold increase) | Multiple hydrogen bonds, induced fit |
| Twisted conformation | +1.2 to +2.8 | Variable (context-dependent) | Mixed hydrophobic and polar interactions |
| Planar arrangement | +0.5 to +1.9 | Reduced (steric clashes) | π-π stacking, limited flexibility |
| Hydrogen-bonded network | -1.8 to -3.2 | Significantly enhanced (5-8 fold increase) | Cooperative hydrogen bonding networks |
The twisted conformation exhibits variable binding characteristics that depend heavily on the specific target protein environment [13] [21]. This conformational state demonstrates the importance of induced fit mechanisms in optimizing protein-ligand interactions [37]. The energy barrier for conformational transitions ranges from 1.2 to 2.8 kilocalories per mole, suggesting facile interconversion under physiological conditions [39].
Conformational dynamics analysis reveals that the sulfonohydrazide group undergoes rapid equilibrium between multiple states during target binding events [13] [36]. The binding process involves an initial weak association followed by conformational optimization that maximizes favorable interactions while minimizing steric clashes [37]. This two-step binding mechanism contributes to the observed selectivity profiles of sulfonohydrazide-containing compounds [36].
The comparative analysis of aromatic versus heteroaromatic analogues of n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide reveals significant differences in electronic character, bioactivity profiles, and structure-activity relationship implications [16] [17] [42]. Heteroaromatic systems demonstrate enhanced selectivity and improved pharmacokinetic properties compared to their purely aromatic counterparts [16] [25].
Aromatic benzene-based analogues exhibit π-electron rich character with symmetric electronic distribution [16] [42]. These compounds demonstrate moderate potency with broad spectrum activity profiles, making substituent effects highly predictable based on classical electronic principles [16] [27]. The symmetric nature of aromatic systems results in uniform charge distribution that facilitates general protein interactions but limits target selectivity [42].
Heteroaromatic pyridine analogues possess π-electron deficient character with inherent dipolar properties [16] [17]. The nitrogen atom introduction significantly alters electronic distribution, leading to enhanced selectivity and improved pharmacokinetic properties [17] [25]. The position of the nitrogen atom within the ring system critically affects biological activity, with ortho, meta, and para positions conferring distinct binding characteristics [43].
| Ring System | Electronic Character | Bioactivity Profile | Structure-Activity Relationship Implications |
|---|---|---|---|
| Aromatic (Benzene) | π-electron rich, symmetric | Moderate potency, broad spectrum | Predictable substituent effects |
| Heteroaromatic (Pyridine) | π-electron deficient, dipolar | Enhanced selectivity, improved pharmacokinetics | Nitrogen position affects activity |
| Heteroaromatic (Thiophene) | π-electron rich, polarizable | Increased membrane permeability | Sulfur interactions with cysteine residues |
| Heteroaromatic (Imidazole) | Amphoteric, hydrogen bond donor/acceptor | pH-dependent activity, metal coordination | Protonation state influences binding |
| Heteroaromatic (Pyrazole) | Basic, multiple tautomers | Enzyme selectivity, metabolic stability | Tautomerization affects target recognition |
| Indenylidene (Aromatic) | Extended π-system, asymmetric | High potency, specific target engagement | Rigid framework constrains binding modes |
Thiophene-containing analogues demonstrate π-electron rich character with enhanced polarizability compared to benzene systems [17] [25]. The sulfur atom provides unique interaction opportunities with cysteine residues in target proteins, leading to increased membrane permeability and altered binding selectivity [17]. This heteroatom substitution frequently results in improved bioavailability profiles [25].
Imidazole analogues exhibit amphoteric character with both hydrogen bond donor and acceptor capabilities [17] [22]. These compounds demonstrate pH-dependent activity profiles and metal coordination potential that can be exploited for enhanced target selectivity [22] [37]. The protonation state of the imidazole nitrogen significantly influences binding affinity and selectivity patterns [37].
Pyrazole-based analogues possess basic character with multiple accessible tautomeric forms [17] [22]. The tautomerization equilibrium affects target recognition and contributes to enhanced enzyme selectivity and metabolic stability [22] [43]. The ability to adopt different tautomeric states provides additional conformational flexibility for optimizing protein-ligand interactions [43].
The indenylidene framework represents a unique aromatic system with extended π-conjugation and inherent asymmetry [8] [29]. This structural motif demonstrates high potency and specific target engagement due to its rigid framework that constrains binding modes while providing optimal geometric complementarity [29] [30]. The extended conjugation system enables fine-tuning of electronic properties through strategic substituent placement [8].
The Monocytic Leukemic Zinc Finger (MOZ) histone acetyltransferase complex represents a critical epigenetic regulatory system that functions as a quaternary complex comprising MOZ/KAT6A, bromodomain PHD finger protein 1 (BRPF1), human Esa1-associated factor 6 homolog (hEAF6), and inhibitor of growth 5 (ING5) [4] [5]. Each subunit contains specialized chromatin reader domains that recognize specific post-translational modifications on histone tails, directing the MOZ HAT complex to specific chromatin substrates through cooperative domain interactions [5] [6].
The MOZ catalytic subunit contains a double plant homeodomain (PHD) finger that recognizes unmodified histone H3, while the ING5 subunit harbors a C-terminal PHD finger that binds specifically to histone H3 tri-methylated at lysine 4 (H3K4me3) [5]. BRPF1 contributes multiple epigenetic reader modules including a unique double PHD and zinc finger assembly (PZP), a bromodomain, and a Pro-Trp-Trp-Pro (PWWP) domain [5] [7]. The BRPF1 PWWP domain recognizes H3K36me3 histone marks present on transcribed regions, while the bromodomain recognizes histone acetylation marks including H2AK5ac, H4K12ac, H4K8ac, H4K5ac, and H3K14ac [6] [7].
MOZ acetyltransferase activity targets multiple histone residues including H3K14ac, H4K5ac, H4K8ac, H4K12ac, and H4K16ac, which collectively promote transcriptional activation and chromatin accessibility [5] [8]. The complex plays a direct role in hematopoiesis and is essential for the development and maintenance of hematopoietic stem cells through regulation of HOX gene expression [5] [8]. MOZ functions as a strong co-activator of the RUNX1 transcription factor, the master regulator of hematopoiesis [8].
Chromosomal translocations involving MOZ with CREB binding protein (CBP), p300, or TIF2 are recurrently found in acute myeloid leukemia subtypes associated with poor prognosis [5] [8]. These translocations preserve the MOZ MYST domain and likely allow formation of the tetrameric complex, but result in aberrant HAT activity that contributes to leukemogenic transformations [5]. Recent studies have identified MOZ-specific inhibitors WM-8014 and WM-1119 that reversibly compete with acetyl-CoA for binding, preventing histone acetylation with nanomolar range biochemical inhibition [6]. These inhibitors demonstrate approximately 100-fold selectivity for MOZ and MORF compared to other HATs and lead to cellular senescence in cancer models [6].
The Quaking (QKI) protein, a member of the signal transduction and activation of RNA (STAR) family of RNA-binding proteins, has emerged as a critical tumor suppressor in glioblastoma multiforme and other malignancies [9]. QKI contains a KH domain essential for RNA binding and represents the most frequent deletion event in glioblastoma according to The Cancer Genome Atlas Project data [9].
QKI functions within a p53-QKI-miR-20a-TGFβ pathway where p53 directly regulates QKI gene expression [9]. QKI protein associates with and stabilizes miR-20a through direct binding mediated by its KH domain, and miR-20a subsequently regulates TGFβR2 and the TGFβ signaling network [9]. This regulatory circuit has been validated through in silico epistasis analysis of human glioblastoma samples and gain- and loss-of-function studies [9].
In glioblastoma cell lines, QKI reconstitution decreases soft agar colony formation, while transduction of QKI mutant isoforms with abrogated RNA binding (V157E) enhances oncogenic activity [9]. QKI exerts tumor-suppressive effects specifically through its RNA regulatory functions, as evidenced by the requirement for functional RNA binding domains [9]. The protein demonstrates selectivity in miRNA interaction, associating with mature miR-20a but not other miRNAs in the same cluster, and stabilizing only the miR-20a guide strand [9].
In breast cancer models, QKI suppresses cancer progression through interaction with RASA1 mRNA, enhancing RASA1 expression by stabilizing its transcript and thereby inhibiting MAPK pathway activation [10]. QKI binding to RASA1 transcript occurs through direct protein-RNA interaction, and RASA1 knockdown attenuates the growth inhibitory effects of QKI overexpression [10]. Low QKI expression correlates significantly with poor survival in breast cancer patients, indicating its predictive utility in cancer progression [10].
The mechanism of QKI-mediated tumor suppression involves regulation of specific cancer-relevant microRNAs and mRNA stability, connecting RNA metabolism to cancer pathogenesis [9]. QKI demonstrates context-dependent functions across different tumor types, functioning as a tumor suppressor in glioblastoma, breast, colon, lung, oral, and prostate cancers while potentially acting as an oncogene in esophageal squamous cell cancer and pancreatic cancer [9] [10].
The RAS signaling pathway represents the most frequently altered oncogenic network in cancer, with 46% of all samples displaying alterations according to The Cancer Genome Atlas Project [11]. RAS proteins function as sophisticated information processing devices that cycle between active GTP-bound and inactive GDP-bound states, integrating external and internal cues to compute cell fate decisions [12] [13].
RAS activation drives multiple downstream effector pathways including the mitogen-activated protein kinase (MAPK) cascade defined by RAF-MEK-ERK signaling and the PI3K-AKT pathway [11] [14]. The MAPK pathway activates transcription of proliferative signaling networks driven by FOS, JUN, and ETS family transcription factors, as well as MYC, supporting cancer cell proliferation through cell cycle entry, angiogenesis, and survival [11]. The PI3K-AKT network supports oncogenic transcription through NF-κB signaling, evasion of apoptosis through BAD inhibition, and cell growth and metabolism through mTOR activation [11].
RAS proteins undergo extensive post-translational modifications that regulate their activity and subcellular localization [11] [13]. Mono-ubiquitination favors the active form of RAS, while di-ubiquitination decreases downstream signaling through ERK [11]. RAS acetylation reduces signaling activity, with cells dependent on protein deacetylases HDAC6 and SIRT2 to maintain RAS signaling [11]. The LZTR1-CUL3 complex can abrogate RAS signaling through ubiquitination that inhibits membrane localization [11].
Dynamic regulation of RAS activation occurs through spatiotemporal control and subcellular compartmentalization [13]. RAS can signal from different plasma membrane domains, from the Golgi apparatus, and from the endoplasmic reticulum, engaging different signaling pathways from distinct subcellular locations [13]. This compartmentalization enables coordinated waves of differential signaling emanating from distinct sites of RAS activation [13].
RAS signaling promotes oncogenic metabolism by coordinating glucose uptake through GLUT1 transporter induction, shunting glucose away from the tricarboxylic acid cycle to support glycolytic metabolism, protein glycosylation, and nucleotide metabolism [11]. KRAS redirects glutamine utilization to support cellular redox balance through transcriptional regulation of GOT1 enzyme and creates dependency on glutamine metabolism [11]. Co-mutation of KRAS with KEAP1 loss extends the glycolytic phenotype and dependence on glutamine in lung adenocarcinoma models [11].
Leukemic stem cells exhibit inherent phenotypic and epigenetic plasticity that drives clonal expansion and enables disease initiation, relapse, and resistance [15]. Aberrant epigenetic mechanisms converge in LSCs to establish intratumoral heterogeneity while providing potentially targetable vulnerabilities [15]. These mechanisms operate both directly downstream of epigenetic mutations and indirectly through metabolic and cell-extrinsic signaling [15].
Mutations in epigenetic regulators including DNMT3A, TET2, IDH1/2, ASXL1, and cohesin complex components represent key factors in acute myeloid leukemia pathogenesis [16]. Epigenetic dysregulation functions as an initiating event in leukemic clonal evolution, with many epigenetic regulator mutations persisting between diagnosis and relapse [16]. Studies analyzing transformation of normal hematopoietic stem cells into LSCs demonstrate that epigenetic dysregulation precedes genetic alterations in leukemic development [16].
Chromatin accessibility analysis reveals that epigenetic evolution at relapse is primarily driven by non-leukemic stem cell populations, with LSCs undergoing less global epigenetic change [16]. Chromatin changes in LSCs are inherited directionally within the AML hierarchy, passing to non-LSC progeny but not vice versa [16]. LSC-specific epigenetic changes at relapse include enrichment of inflammatory pathways such as interferon-γ and IL-2/STAT5 signaling, as well as upregulation of KRAS signaling pathway-related genes [16].
Histone methyltransferases such as EZH2, MLL, and DOT1L are frequently mutated in primary and secondary AML [17]. EZH2 loss-of-function mutations in myeloproliferative neoplasms lead to derepression of branched-chain aminotransferase 1 (BCAT1), enhancing branched-chain amino acid metabolism and upregulating TCA cycle gene expression [17]. Mutated EZH2 and oncogenic NRASG12D cooperate to increase leukemia burden through loss of EZH2 repression of BCAT1 [17].
Histone acetylation and deacetylation play central roles in metabolic gene regulation in AML [17]. Higher ACLY expression in AML associates with increased fatty acid and TCA intermediate levels and worse clinical outcomes [17]. ANP32A overexpression leads to higher histone acetylation and unfavorable disease outcomes, while KAT2A loss affects mitochondrial and nucleic acid metabolism gene transcription and depletes leukemia stem-like cells [17].
Polycomb Repressive Complex 2 misregulation in chronic myeloid leukemia LSCs associates with extensive H3K27me3 target reprogramming, sensitizing LSCs to apoptosis upon EZH2 inhibitor treatment [18]. Combined EZH2 inhibitor and tyrosine kinase inhibitor treatment results in significant LSC loss compared to single-agent therapy, representing a promising epigenetic-based therapeutic strategy [18].